Doxapram is a central respiratory stimulant. Doxapram is a respiratory stimulant with analeptic activity. Doxapram, independent of oxygen levels, directly stimulates the peripheral carotid chemoreceptors, possibly by inhibiting the potassium channels of type I cells within the carotid body, thereby stimulating catecholamines release. This results in the prevention or reversal of both narcotic- and CNS depressant-induced respiratory depression. Doxapram is a member of the class of pyrrolidin-2-ones that is N-ethylpyrrolidin-2-one in which both of the hydrogens at the 3 position (adjacent to the carbonyl group) are substituted by phenyl groups, and one of the hydrogens at the 4 position is substituted by a 2-(morpholin-4-yl)ethyl group. A central and respiratory stimulant with a brief duration of action, it is used (generally as the hydrochloride or the hydrochloride hydrate) as a temporary treatment of acute respiratory failure, particularly when superimposed on chronic obstructive pulmonary disease, and of postoperative respiratory depression. It has also been used for treatment of postoperative shivering. It has a role as a central nervous system stimulant. It is a member of morpholines and a member of pyrrolidin-2-ones. Doxapram, also known as docatone or (+-)-doxapram, belongs to the class of organic compounds known as diphenylmethanes. Diphenylmethanes are compounds containing a diphenylmethane moiety, which consists of a methane wherein two hydrogen atoms are replaced by two phenyl groups. Doxapram is a drug which is used for use as a temporary measure in hospitalized patients with acute respiratory insufficiency superimposed on chronic obstructive pulmonary disease. Doxapram is considered to be a practically insoluble (in water) and relatively neutral molecule. Doxapram has been detected in multiple biofluids, such as urine and blood. Within the cell, doxapram is primarily located in the membrane (predicted from logP).
Related Compounds
Ketodoxapram
Relevance: Ketodoxapram is a structurally related metabolite of doxapram, sharing a similar core structure but with modifications at specific functional groups. While both compounds show comparable efficacy in reducing atrial fibrillation burden in a porcine model, ketodoxapram demonstrates a longer half-life, reduced blood-brain barrier penetration, and higher maximal concentration compared to doxapram. These pharmacokinetic differences suggest that ketodoxapram might offer advantages over doxapram in treating atrial fibrillation .
Relevance: This metabolite is structurally related to doxapram, representing a product of its metabolic breakdown. While the specific pharmacological activity of this metabolite is not discussed, its identification contributes to understanding the metabolic fate of doxapram in vivo .
Glucuronic acid or Sulphuric acid conjugate of 1-ethyl-3-(hydroxyphenyl)-4-(2-morpholinoethyl)-3-phenyl-pyrrolidinone
Relevance: As a conjugate metabolite, this compound reflects the body's attempt to detoxify and eliminate doxapram. Conjugation with glucuronic acid or sulphuric acid typically increases water solubility, facilitating excretion. This finding provides further insights into the metabolic pathways involved in doxapram clearance .
Relevance: Structurally, this metabolite retains the core diphenyl-pyrrolidinone structure of doxapram but lacks the 1-ethyl and 4-aminoethyl substituents. This structural modification likely influences its pharmacological properties compared to doxapram. Its detection as a metabolite contributes to understanding the metabolic fate of doxapram .
Relevance: This metabolite shares structural similarities with doxapram, exhibiting modifications in the 1-ethyl substituent. This structural difference likely alters its pharmacokinetic and pharmacodynamic properties compared to the parent compound. Its presence in urine further elucidates the metabolic breakdown of doxapram .
GAL-054
Relevance: Being the eutomer, GAL-054 is responsible for the desired respiratory stimulant effect of doxapram. In contrast, the (−) enantiomer, GAL-053, is associated with adverse effects like dysrhythmias, seizures, and death. This enantiomeric separation highlights the potential for developing safer and more effective respiratory stimulants by focusing on the pharmacological activity of individual enantiomers .
GAL-053
Relevance: This enantiomer, while structurally similar to doxapram and GAL-054, lacks significant respiratory stimulant activity but exhibits a higher propensity for adverse events. This distinction emphasizes the importance of considering the pharmacological profile of individual enantiomers when developing and optimizing drugs like doxapram .
Aminophylline
Relevance: Aminophylline belongs to a different chemical class than doxapram but shares its therapeutic application as a respiratory stimulant, particularly in treating apnea of prematurity. Doxapram is often considered a second-line treatment option when methylxanthines like aminophylline fail to adequately control apnea episodes , , .
Theophylline
Relevance: Similar to aminophylline, theophylline represents a different chemical class than doxapram but serves as a respiratory stimulant often preferred over doxapram as a first-line therapy for apnea of prematurity due to its established safety and efficacy profile .
Caffeine
Relevance: Despite belonging to a different chemical class than doxapram, caffeine shares its therapeutic application as a respiratory stimulant, particularly in managing apnea of prematurity. Doxapram is typically considered when caffeine therapy alone fails to adequately control apnea episodes , , . Notably, research indicates no pharmacokinetic interaction between doxapram and caffeine, suggesting that the observed effects of doxapram in the presence of caffeine are not attributed to altered caffeine exposure .
AHR-619; AHR 619; AHR619; Doxapram; Doxapram hydrochloride, Brand name Dopram, Stimulex or Respiram.
Canonical SMILES
CCN1CC(C(C1=O)(C2=CC=CC=C2)C3=CC=CC=C3)CCN4CCOCC4
Product FAQ
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Doxapram Hydrochloride is a peripheral and central respiratory stimulant with a brief duration of action. Doxapram hydrochloride stimulates respiration by an action on chemoreceptors in the carotid arteries and, at increased dosage, stimulates central respiratory centers in the medulla as well as other parts of the brain and spinal cord. This results in an increased tidal volume and a slightly increased respiratory rate. Doxapram hydrochloride may also improve cardiac output probably due to an increased release of catecholamines. This respiratory stimulant is used in postanesthesia respiratory depression. A central respiratory stimulant with a brief duration of action. (From Martindale, The Extra Pharmocopoeia, 30th ed, p1225)
Partial agonist at the NMDA receptor glycine recognition site. Enhances learning and memory in vivo. Perfomance enhancer in a variety of cognitive models. Also available in simple stock solutions - add 1 ml of water to get an exact, ready-to-use concentration. D-Cycloserine is an NMDA receptor (NMDAR) partial agonist with antibiotic activity. It selectively binds to the glycine binding site (Ki = 2.33 μM) over the glutamate binding site (Ki = >100 μM). D-Cycloserine modulates memory in a T-maze footshock test in CD-1 mice with optimal memory retention at doses of 10-30 mg/kg. Administration of D-cycloserine (20-40 mg/kg) improves memory retention in ‘senescence-accelerated’ mice which exhibit impaired learning and memory. D-Cycloserine inhibits L-alanine racemase and D-alanine:D-alanine ligase, enzymes essential to peptidoglycan synthesis and bacterial cell wall formation. Formulations containing D-cycloserine have been used as second-line agents to treat drug resistant tuberculosis. Cycloserine is an analogue of the amino acid D-alanine with broad-spectrum antibiotic and glycinergic activities. D-cycloserine interferes with bacterial cell wall synthesis by competitively inhibiting two enzymes, L-alanine racemase and D-alanine:D-alanine ligase, thereby impairing peptidoglycan formation necessary for bacterial cell wall synthesis. This agent may be bactericidal or bacteriostatic, depending on its concentration at the infection site and the susceptibility of the organism. In addition, D-cycloserine is an excitatory amino acid and partial agonist at the glycine binding site of the NMDA receptor in the central nervous system (CNS); binding to the central NMDA receptor may result in amelioration of neuropathic pain. Cycloserine is a broad spectrum antibiotic used as a second line agent for treatment of drug resistant tuberculosis, always in combination with other antituberculosis agents. Cycloserine is appears to have little or no hepatotoxic potential, but it is usually used in combination with agents that are known to be hepatotoxic, and its role in the reported cases of liver injury with combination therapy cannot always be excluded. Cycloserine, also known as seromycin or alpha-cycloserine, belongs to the class of organic compounds known as isoxazolines. Isoxazolines are compounds containing a five-member unsaturated aliphatic ring, with an oxygen atom adjacent to a nitrogen atoms, and three carbon atoms. Thus, cycloserine is considered to be a non-ribosomal peptide/polyketide hybrid lipid molecule. Cycloserine is a drug which is used in combination with up to 5 other drugs as a treatment for mycobacterium avium complex (mac) and is also used to treat tuberculosis (tb). Cycloserine exists as a solid, soluble (in water), and a weakly acidic compound (based on its pKa). Cycloserine has been detected in multiple biofluids, such as urine and blood. Within the cell, cycloserine is primarily located in the cytoplasm.
Cyclosporin C is a fungal metabolite that has been found in T. inflatum and has diverse biological activities, including antifungal, antiviral, and immunosuppressant properties. It is active against isolates of B. cinerea, A. niger, and Alternaria, Mucor, and Penicillium species (MICs = 0.1-5 μg/ml). Cyclosporin C (15 μg/ml) inhibits vaccinia virus replication in infected BSC40 cells by 98.82%.3 It inhibits lymphocyte proliferation induced by the mitogens concanavalin A (ConA;), phytohemagglutinin L (PHA), and pokeweed mitogen (PWM), as well as proliferation induced by alloantigen in mixed lymphocyte culture when used at a concentration of 100 ng/ml. Cyclosporin C (100 ng/ml) inhibits the local graft versus host (GVH) reaction in mice receiving splenocyte grafts. A group of nonpolar cyclic oligopeptides with immunosupppressant activity. Cyclosporin C is a broad-spectrum antifungal agent against filamentous phytopathogenic fungi but no activity against bacteria or yeasts.
Cyclosporin B is a minor cyclopeptide metabolite produced by T. polysporum and other deuteromycota with diverse biological activities. It inhibits the growth of T lymphoma cells in a concentration-dependent manner. It is toxic to mosquito (C. pipiens) larvae (LC50 = 3.0 μg/ml). Cyclosporin B also inhibits P-glycoprotein (P-gp) activity in vitro with an IC50 value of 4.7 μM. Cyclosporin B is an immunosuppressant that has revolutionized organ transplantation through its use in the prevention of graft rejection. A group of nonpolar cyclic oligopeptides with immunosuppressant activity. Cyclosporin B is a derivative of cyclosporin A that exhibits significantly less immunosuppressive activity. Cyclosporin B displays antiviral properties, inhibiting entry of hepatitis B into hepatocytes. Cyclosporin B also inhibits RANKL-induced TRAP phosphatase activity, inducing apoptosis in osteoclasts.
TPA/PMA inhibitor. Selective inhibitor of formyl peptide receptors (Ki = 0.1 µM). Inhibits Ca2+/calmodulin dependent EF-2 phosphorylation. Inhibits FMLP-induced superoxide anion formation (IC50 = 40 nM). Multiple biological effects. Cyclosporin H is a natural cyclic undecapeptide that selectively antagonizes the formyl peptide receptor. Unlike Cyclosporin A, Cyclosporin H does not bind cyclophilin to evoke an immunosuppressant response. Cyclosporin H has been reported to inhibit phorbol ester-mediated effects in mouse skin and block calcium/calmodulin-dependent EF-2 phosphorylation in vitro.